REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[Cl:15][S:16](O)(=[O:18])=[O:17].C(Cl)(=O)C(Cl)=O.CN(C=O)C>ClCCl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:10]=[CH:11][C:12]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:13][CH:14]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)OC2=CC=CC=C2
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
11.14 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. to room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature over a 2 hour period
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc:Hexane (4:3) (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (75 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc/Hexane(4:3) (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated by vacuum
|
Type
|
CUSTOM
|
Details
|
to give crude product as white solid
|
Type
|
CUSTOM
|
Details
|
This solid was triturated with hexane
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.555 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |